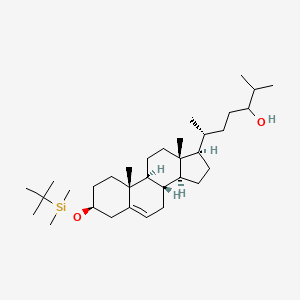
Rac-Desfluoro-citalopram Hydrobromure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac Desfluoro Citalopram Hydrobromide, also known as Rac Desfluoro Citalopram Hydrobromide, is a useful research compound. Its molecular formula is C₂₀H₂₃BrN₂O and its molecular weight is 387.31. The purity is usually 95%.
BenchChem offers high-quality rac Desfluoro Citalopram Hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac Desfluoro Citalopram Hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Systèmes de délivrance transdermique de médicaments
Rac-Desfluoro-citalopram Hydrobromure: a été étudié pour son utilisation dans les systèmes de délivrance transdermique de médicaments (TDDS). Cette application vise à améliorer la biodisponibilité et les effets thérapeutiques du composé en facilitant son absorption directe dans la circulation systémique par la peau {svg_1}. Le développement d'un TDDS peut offrir un mécanisme de libération prolongée, ce qui pourrait améliorer la compliance des patients et réduire les effets secondaires associés aux fluctuations des niveaux de médicaments dans le sang.
Polymères à empreintes moléculaires
Le composé a été utilisé dans la création de polymères à empreintes moléculaires (MIP). Ces polymères sont conçus pour avoir des sites de liaison sélective pour le this compound, qui peuvent être utilisés pour l'extraction en phase solide du composé à partir de matrices biologiques complexes comme le sérum et l'urine humains {svg_2}. Cette application est particulièrement précieuse dans le diagnostic clinique et les enquêtes médico-légales, où une détection et une quantification précises des produits pharmaceutiques sont requises.
Détection optique dans des matrices complexes
Des recherches ont été menées sur l'utilisation du this compound pour la détection optique sélective et rapide du composé dans des matrices biologiques complexes, telles que le plasma et l'urine humains {svg_3}. Cette application est cruciale pour surveiller les niveaux de médicaments chez les patients, assurer l'efficacité thérapeutique et éviter la toxicité.
Safety and Hazards
Mécanisme D'action
Target of Action
Rac Desfluoro Citalopram Hydrobromide is a derivative of Citalopram, a selective serotonin reuptake inhibitor (SSRI). The primary target of this compound is the serotonin transporter (Solute Carrier Family 6) . This transporter plays a crucial role in the reuptake of serotonin (5-HT) from the synaptic cleft into presynaptic neurons, thereby terminating the action of serotonin .
Mode of Action
Rac Desfluoro Citalopram Hydrobromide, like Citalopram, is believed to enhance serotonergic transmission in the central nervous system (CNS) by inhibiting the reuptake of serotonin . This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, which can then bind to post-synaptic receptors and exert its effects .
Biochemical Pathways
The enhanced serotonergic transmission resulting from the inhibition of serotonin reuptake can affect various biochemical pathways. For instance, it has been suggested that Citalopram can block U46619-induced Rap1 activation in platelets, which may be one of the mechanisms contributing to its antiplatelet effects . .
Pharmacokinetics
It’s known that the compound is hygroscopic and should be stored in a freezer under an inert atmosphere . Its melting point is between 82 - 84°C . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of serotonin reuptake by Rac Desfluoro Citalopram Hydrobromide can lead to an increase in serotonergic transmission in the CNS. This can result in various molecular and cellular effects, potentially contributing to its antidepressant effects . .
Action Environment
The action, efficacy, and stability of Rac Desfluoro Citalopram Hydrobromide can be influenced by various environmental factors. For instance, its hygroscopic nature suggests that it may absorb moisture from the environment, which could potentially affect its stability . Furthermore, factors such as pH, temperature, and the presence of other substances could potentially influence its action and efficacy.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac Desfluoro Citalopram Hydrobromide involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-chloro-1-(3,4-dihydroxyphenyl)ethanone", "N,N-dimethyl-3-(1-naphthalenyloxy)propan-1-amine", "Sodium hydride", "Hydrobromic acid", "Sodium hydroxide", "Methanol", "Ethanol", "Acetone", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Preparation of 2-chloro-1-(3,4-dihydroxyphenyl)ethanone by reacting 3,4-dihydroxybenzaldehyde with 2-chloroacetyl chloride in the presence of sodium hydroxide and methanol.", "Step 2: Preparation of N,N-dimethyl-3-(1-naphthalenyloxy)propan-1-amine by reacting 1-naphthol with N,N-dimethylpropan-1-amine in the presence of sodium hydride and ethanol.", "Step 3: Preparation of rac Desfluoro Citalopram by reacting 2-chloro-1-(3,4-dihydroxyphenyl)ethanone with N,N-dimethyl-3-(1-naphthalenyloxy)propan-1-amine in the presence of acetone and sodium hydroxide.", "Step 4: Preparation of rac Desfluoro Citalopram Hydrobromide by reacting rac Desfluoro Citalopram with hydrobromic acid in the presence of diethyl ether and water." ] } | |
Numéro CAS |
1332724-04-5 |
Formule moléculaire |
C₂₀H₂₃BrN₂O |
Poids moléculaire |
387.31 |
Synonymes |
1-[3-(Dimethylamino)propyl]-1,3-dihydro-1-phenyl-5-isobenzofurancarbonitrile Hydrobromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(3-Aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144837.png)

![3-(3-Chloropropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144839.png)


![(4R)-Methyl 4-((3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis(tosyloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1144844.png)

